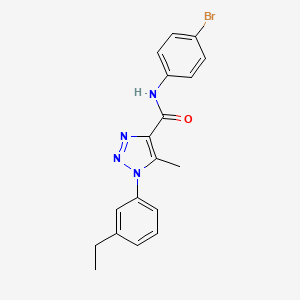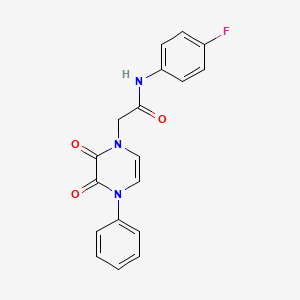![molecular formula C17H13FN2O2 B6518071 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-68-4](/img/structure/B6518071.png)
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)methyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (FPD) is a novel compound synthesized by the reaction of 1-phenyl-4-methyl-1,2,3,4-tetrahydropyrazine-2,3-dione (PMT) with 4-fluorophenyl bromide. FPD is a highly potent compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mecanismo De Acción
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound inhibits the activity of COX-2, which is responsible for the production of prostaglandins, and LOX and FLAP, which are responsible for the production of leukotrienes. Inhibition of these enzymes reduces the production of pro-inflammatory mediators, resulting in decreased inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. In addition, this compound has been shown to reduce oxidative stress by scavenging free radicals and inhibiting the activity of enzymes involved in the production of reactive oxygen species. Finally, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages as a research tool. This compound is a highly potent inhibitor of enzymes involved in the production of pro-inflammatory mediators, making it a useful tool for studying inflammation. In addition, this compound has anti-oxidant and anti-cancer properties, making it a useful tool for studying oxidative stress and cancer. However, this compound has several limitations as a research tool. This compound is a highly potent inhibitor of enzymes, which can lead to off-target effects that can interfere with the results of experiments. In addition, this compound is not water soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in scientific research are vast and there are many potential future directions. This compound could be used to study the effects of inflammation on various diseases, such as cardiovascular disease, diabetes, and cancer. In addition, this compound could be used to study the effects of oxidative stress on various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be used to develop novel drugs for the treatment of inflammation, oxidative stress, and cancer.
Métodos De Síntesis
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized by the reaction of PMT with 4-fluorophenyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction is complete within a few hours and yields this compound in high yields.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to be a highly potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase-activating protein (FLAP). In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)12-19-10-11-20(17(22)16(19)21)15-4-2-1-3-5-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJXENVCJPSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)
![1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518075.png)

